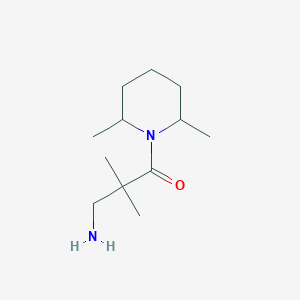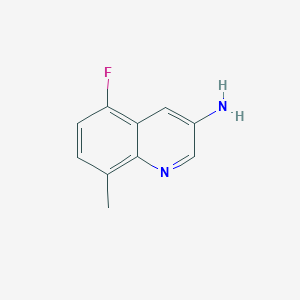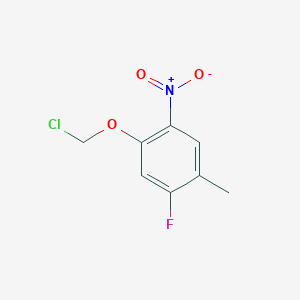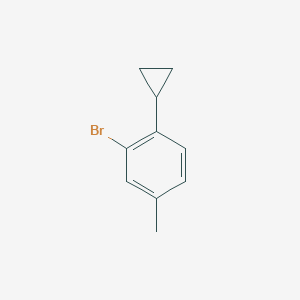
(S)-3,4-diamino-4-oxobutanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,4-diamino-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-diamino-4-oxobutanoic acid hydrate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by selective oxidation and subsequent deprotection. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of continuous flow systems can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,4-diamino-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.
Applications De Recherche Scientifique
(S)-3,4-diamino-4-oxobutanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (S)-3,4-diamino-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and interact with enzymes, influencing various biochemical pathways. These interactions can modulate enzyme activity, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-diaminobutanoic acid: Lacks the oxo group, resulting in different reactivity.
4-oxobutanoic acid: Lacks amino groups, affecting its biological activity.
3-amino-4-oxobutanoic acid: Contains only one amino group, altering its chemical properties.
Uniqueness
(S)-3,4-diamino-4-oxobutanoic acid hydrate is unique due to the presence of both amino and oxo groups, which confer distinct reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Propriétés
Formule moléculaire |
C4H10N2O4 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2/t2-;/m0./s1 |
Clé InChI |
UWVJGYZQWDOHJU-DKWTVANSSA-N |
SMILES isomérique |
C([C@@H](C(=O)N)N)C(=O)O.O |
SMILES canonique |
C(C(C(=O)N)N)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)


![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)

![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)


![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
